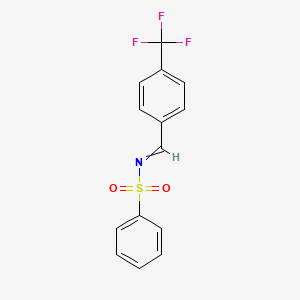![molecular formula C20H23ClN6O4 B14078042 3-(4-chlorophenyl)-1,7-bis(3-hydroxypropyl)-9-methyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14078042.png)
3-(4-chlorophenyl)-1,7-bis(3-hydroxypropyl)-9-methyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-1,7-bis(3-hydroxypropyl)-9-methyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a complex organic compound belonging to the triazino-purine family. This compound is characterized by its unique structure, which includes a chlorophenyl group, hydroxypropyl chains, and a triazino-purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1,7-bis(3-hydroxypropyl)-9-methyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include alkylamines, alkyl halides, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-chlorophenyl)-1,7-bis(3-hydroxypropyl)-9-methyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the triazino-purine core or the chlorophenyl group.
Substitution: Halogenation or other substitution reactions can occur at the chlorophenyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl groups can yield ketones or aldehydes, while substitution reactions at the chlorophenyl group can introduce various functional groups .
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-1,7-bis(3-hydroxypropyl)-9-methyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-1,7-bis(3-hydroxypropyl)-9-methyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share a similar triazole core and exhibit comparable biological activities.
Quinoxaline Derivatives: These compounds have a quinoxaline core and are known for their antimicrobial and anticancer properties.
Uniqueness
3-(4-chlorophenyl)-1,7-bis(3-hydroxypropyl)-9-methyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione stands out due to its unique combination of structural features, including the chlorophenyl group and hydroxypropyl chains. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C20H23ClN6O4 |
|---|---|
Peso molecular |
446.9 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-1,7-bis(3-hydroxypropyl)-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C20H23ClN6O4/c1-24-17-16(18(30)25(20(24)31)8-2-10-28)26-12-15(13-4-6-14(21)7-5-13)23-27(9-3-11-29)19(26)22-17/h4-7,28-29H,2-3,8-12H2,1H3 |
Clave InChI |
FORZEKKJEYDWEH-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)CCCO)N3CC(=NN(C3=N2)CCCO)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


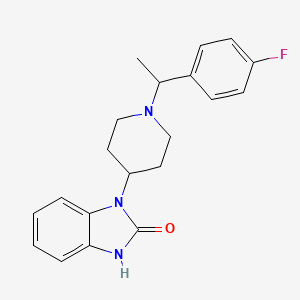
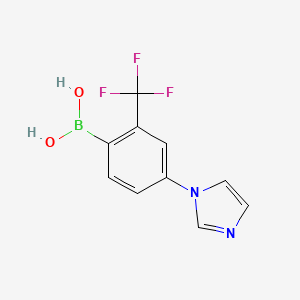
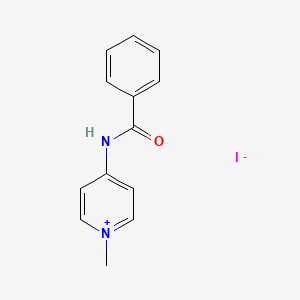
![8-(4-Fluorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14077982.png)
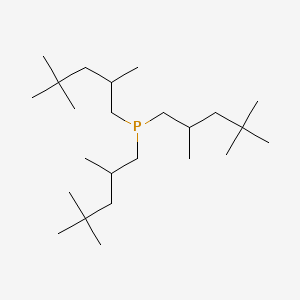
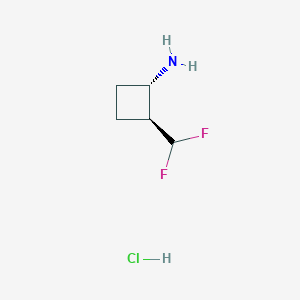
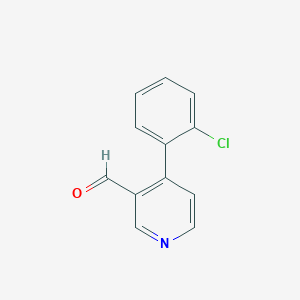
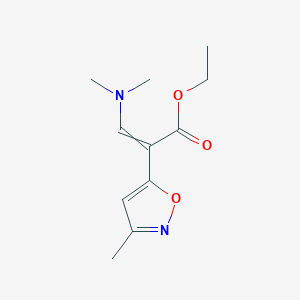
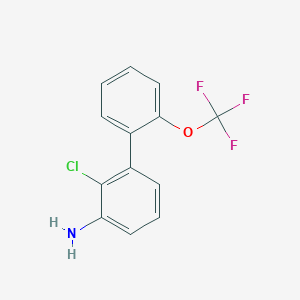
![(4S)-4-[[3,6-bis[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14078009.png)
![3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid](/img/structure/B14078017.png)
![5-(2,4-dihydroxy-5-isopropylphenyl)-4-[4-(piperazin-1-ylmethyl)phenyl]-2H-1,2,4-triazol-3-one hydrochloride](/img/structure/B14078031.png)
![tert-butyl (1R,5R,6R)-5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14078034.png)
